N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

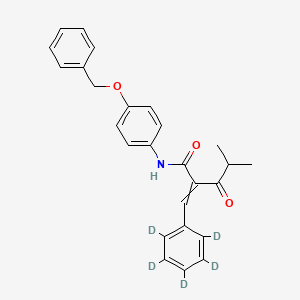

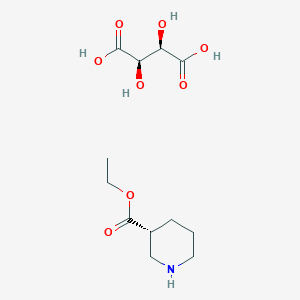

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a chemical compound with the molecular formula C26H20D5NO3 . It is a type of stable isotope labelled compound .

Molecular Structure Analysis

The molecular structure of N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is represented by the molecular formula C26H20D5NO3 . The exact mass is 399.18344366 g/mol .Physical And Chemical Properties Analysis

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide has a molecular weight of 404.51 . It appears as a white solid . It is soluble in acetone, chloroform, dichloromethane, and ethyl acetate .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound is used in the development of drugs like Atorvastin . Atorvastin is a drug specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients .

Metabolic Studies

As a deuterated compound, it can be used in metabolic studies to track the fate of the compound in biological systems .

Stable Isotope Labelling

It can be used in stable isotope labelling studies, which are often used in drug metabolism and pharmacokinetics studies .

Biochemical Research

This compound can be used in biochemical research, particularly in studies investigating the role and function of HMG-CoA reductase .

Chemical Synthesis

It can be used as an intermediate in the synthesis of other complex organic compounds .

Quality Assurance

This compound can be used in quality assurance and quality control processes in pharmaceutical manufacturing .

Mecanismo De Acción

Target of Action

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a deuterated intermediate of the metabolite of Atorvastatin . Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase , which is the rate-determining enzyme in the mevalonate pathway that leads to the biosynthesis of cholesterol. Thus, the primary target of this compound is the HMG-CoA reductase enzyme.

Mode of Action

As a competitive inhibitor, Atorvastatin and its metabolites, including N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide, bind to the active site of HMG-CoA reductase. This binding prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in mevalonate and, consequently, a reduction in the amount of cholesterol synthesized in the liver. This decrease in cholesterol synthesis results in an upregulation of LDL receptors on hepatocyte membranes, increasing the uptake of LDL particles from the bloodstream and leading to a decrease in circulating LDL-cholesterol levels .

Pharmacokinetics

It is soluble in Acetone, Chloroform, Dichloromethane, and Ethyl Acetate , suggesting good bioavailability.

Result of Action

The primary result of the action of N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a reduction in the levels of circulating LDL-cholesterol. This is due to the inhibition of cholesterol synthesis and the subsequent upregulation of LDL receptors on hepatocytes .

Propiedades

IUPAC Name |

4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/i3D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQZYAJFAUTKRU-BDXWSXJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C(C(=O)C(C)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)